molecular formula C12H7N3O B12966887 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Cat. No.: B12966887
M. Wt: 209.20 g/mol
InChI Key: JNDIOVKNZSFERP-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core with an oxo group at the 4-position and a carbonitrile group at the 7-position. The compound’s structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of 2-(1H-pyrrol-1-yl)anilines with appropriate aldehydes or ketones. For instance, treating 2-(1H-pyrrol-1-yl)anilines with imidazo[1,2-a]pyridine-3-carbaldehyde or isatin in the presence of amidosulfonic acid as a catalyst in water at room temperature can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxo or hydroxyl groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups at different positions on the quinoxaline ring .

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile primarily involves the inhibition of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H7N3O

Molecular Weight

209.20 g/mol

IUPAC Name

4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile

InChI

InChI=1S/C12H7N3O/c13-7-8-3-4-10-9(6-8)14-12(16)11-2-1-5-15(10)11/h1-6H,(H,14,16)

InChI Key

JNDIOVKNZSFERP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)C#N)NC(=O)C2=C1

Origin of Product

United States

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